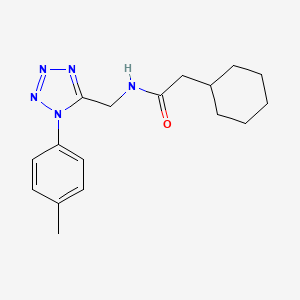![molecular formula C22H25N3O B2646272 (3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide CAS No. 2034578-43-1](/img/structure/B2646272.png)
(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like derivative of diamond. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . The ‘N-([2,4’-bipyridin]-4-ylmethyl)’ part of the molecule suggests the presence of a bipyridine group attached to the adamantane structure via a methylene (-CH2-) spacer .
Synthesis Analysis
The synthesis of adamantane derivatives often involves Friedel–Crafts alkylation reactions . For example, diamines can be synthesized by Friedel–Crafts alkylation reactions between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution .Molecular Structure Analysis
The adamantane part of the molecule is a highly symmetrical cage-like structure composed of three cyclohexane rings . It is characterized by its stability and resistance to thermal and chemical stress .Chemical Reactions Analysis
Adamantane derivatives can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that “(3r,5r,7r)-N-([2,4’-bipyridin]-4-ylmethyl)adamantane-1-carboxamide” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
Adamantane is a colorless, crystalline solid at room temperature . It has a high melting point and is soluble in polar solvents . The physical and chemical properties of “(3r,5r,7r)-N-([2,4’-bipyridin]-4-ylmethyl)adamantane-1-carboxamide” would depend on the specific functional groups present in the molecule.Scientific Research Applications
Catalytic Synthesis Applications
- Adamantane derivatives, including N-Aryl(benzyl)adamantane-1-carboxamides, have been synthesized through reactions involving adamantane-1-carboxylic acid and aromatic amines, showcasing the compound's relevance in catalytic synthesis processes (E. V. Shishkin et al., 2020).
Pharmaceutical and Biological Research
- Adamantane-based carboxamides have been studied for their potential as selective 5-HT2 receptor antagonists, demonstrating their significance in pharmaceutical research and development for therapeutic applications (M. Fujio et al., 2000).
Material Science and Polymer Chemistry
- Research into new polyamides containing adamantyl and diamantyl moieties highlights the utility of adamantane derivatives in developing materials with specific physical properties, such as high glass transition temperatures and thermal stability (Y. Chern et al., 1998).
Antimicrobial and Antibacterial Applications
- Adamantane-1-carbohydrazide derivatives have been investigated for their broad-spectrum antibacterial properties, indicating the potential use of adamantane-based compounds in combating bacterial infections (L. H. Al-Wahaibi et al., 2020).
Supramolecular Chemistry
- The study of bridgehead-functionalized adamantanes and their assembly into one-dimensional motifs provides insights into the applications of adamantane derivatives in supramolecular chemistry and molecular recognition (I. Boldog et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-11-16-7-17(12-22)9-18(8-16)13-22)25-14-15-1-6-24-20(10-15)19-2-4-23-5-3-19/h1-6,10,16-18H,7-9,11-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBHDOXJOXSPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=NC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

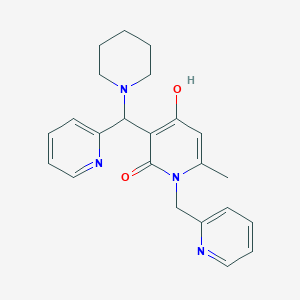
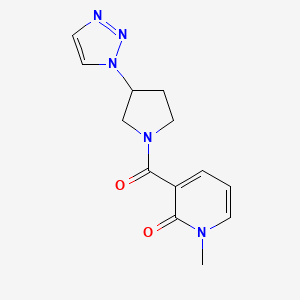
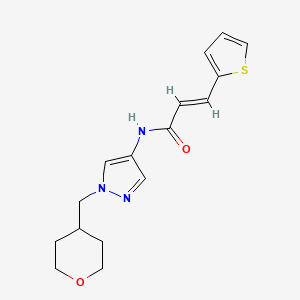
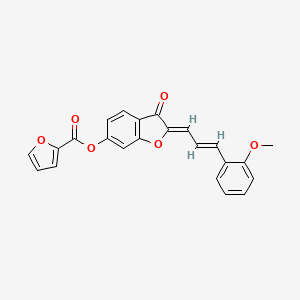
![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide](/img/structure/B2646194.png)
![2-ethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2646195.png)
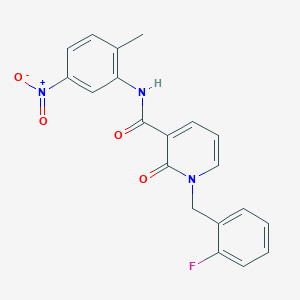
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2646197.png)

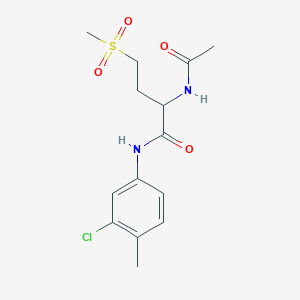
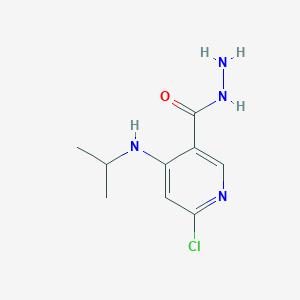
![(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2646203.png)

